Reduced Basicity (Higher pKa) Compared to 4-yl Regioisomer
The predicted pKa value of the primary amine group in (1-(Methylsulfonyl)piperidin-3-yl)methanamine (as the free base) is 10.12 ± 0.29 . In comparison, its 4-yl regioisomer, 1-N-(Methylsulfonyl)-4-(aminomethyl)piperidine, has a predicted pKa of 9.76 ± 0.20 . The 3-yl substituted compound is a weaker base (higher pKa) by approximately 0.36 units under these predicted conditions. This suggests that the 3-yl analog will exist in its neutral, unprotonated form over a slightly broader pH range relative to the 4-yl isomer, a critical consideration for passive membrane permeability and target engagement in biological assays.
| Evidence Dimension | Acid dissociation constant (pKa) of the primary amine |
|---|---|
| Target Compound Data | 10.12 ± 0.29 (Predicted) |
| Comparator Or Baseline | 1-N-(Methylsulfonyl)-4-(aminomethyl)piperidine: 9.76 ± 0.20 (Predicted) |
| Quantified Difference | ΔpKa ≈ +0.36 (3-yl is less basic) |
| Conditions | Predicted values as reported by ChemicalBook |
Why This Matters
This difference in basicity dictates the protonation state at physiological pH, influencing solubility, cellular permeability, and potential off-target interactions, which is crucial for selecting the correct isomer for medicinal chemistry campaigns.
